N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline
Description
N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline is a synthetic aromatic amine derivative featuring a dichlorophenoxypropyl chain and a methoxy-substituted aniline group. Its molecular structure includes:
- 2,4-Dichlorophenoxy moiety: A chlorine-substituted phenoxy group at positions 2 and 4 of the benzene ring.
- Propyl linker: A three-carbon chain connecting the phenoxy group to the amine.
- 3-Methoxyaniline: An aniline group with a methoxy (-OCH₃) substituent at the meta position.
This compound is hypothesized to exhibit auxin-like activity due to structural similarities with synthetic auxins such as 2,4-dichlorophenoxyacetic acid (2,4-D) . However, its biological efficacy and physicochemical properties differ significantly from related compounds, as discussed below.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)propyl]-3-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2/c1-11(21-16-7-6-12(17)8-15(16)18)10-19-13-4-3-5-14(9-13)20-2/h3-9,11,19H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHDEYIVUSJLLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=CC=C1)OC)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline involves the reaction of 2,4-dichlorophenol with propylene oxide to form 2-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with 3-methoxyaniline under specific conditions to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted positions on the aromatic ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
While comprehensive data tables and well-documented case studies for the compound "N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline" are not available within the provided search results, the following information sheds light on its potential applications and related chemical compounds:
Potential Therapeutic Applications
- Emerging research suggests that "this compound" may possess therapeutic applications beyond its agricultural uses.
- Compounds affected by calcium entry blockade may be useful in treating diseases in human beings .
- Piperazine derivatives, with specific substituents, have shown potential in treating diseases affected by calcium entry blockade .
Herbicidal Research
- A study investigated the role of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) in the development of non-Hodgkin's lymphoma (NHL) . The risk of NHL increased with the average frequency of use .
- A newly developed method can determine phenoxy acids and carbamate herbicides in water and soil samples using gas chromatography with mass spectrometric detection .
Related Compounds Research
- Phenoxyalkylbenzimidazoles have good antitubercular activity .
- Adjusting for fungicide use increased the risk estimate . Simultaneous adjustment for organophosphates and fungicides yielded an odds ratio of 3.1 for farmers who mixed or applied 2,4-D more than 20 days per year .
Synthesis and Chemical Properties
- N-alkyl substituted anilines may be prepared by treatment of the unsubstituted or aryl-substituted anilines described herein using an alkyl halide such as methyl chloride, ethyl chloride, propyl chloride, butyl chloride or the like in a suitable solvent such as diethylether or methylene dichloride .
- 2-Chlorobutyric acid is commercially available and may be converted to the acid chloride by methods known in the art, such as reaction with thionyl chloride or phosphorus pentachloride .
Mechanism of Action
The mechanism of action of N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action are related to its chemical structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Group
The phenoxy group’s substitution pattern critically influences biological activity and stability. Key analogs include:
Key Observations :
- Chlorine vs. Isopropyl: The 2,4-dichloro substitution (target compound) enhances electrophilicity and receptor binding compared to the non-halogenated 4-isopropyl analog . This aligns with findings that halogenation in auxins like 2,4-D improves herbicidal potency .
- Acid vs.
Methoxy Group Positioning and Bioactivity
The methoxy group’s position on the aniline ring modulates electronic effects and steric interactions:
Key Observations :
Amine Side Chain Modifications
The propylamine linker and terminal amine group influence pharmacokinetics:
Key Observations :
- Propyl Linker : The three-carbon chain in the target compound provides flexibility for receptor binding, whereas cyclopropanamine (rigid structure) may limit conformational adaptability .
- Ester vs. Amine : Ester derivatives (e.g., β-alanine analogs) exhibit improved stability but require enzymatic activation for bioactivity .
Biological Activity
N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, including its herbicidal, fungicidal, and potential therapeutic effects based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a 2,4-dichlorophenoxy group and a methoxyaniline moiety. Its structural formula can be represented as follows:
Herbicidal Activity
Research has shown that compounds similar to this compound exhibit significant herbicidal properties. A study indicated that various derivatives demonstrated higher herbicidal efficacy against dicotyledonous weeds compared to monocotyledonous weeds. The structure-activity relationship (SAR) analysis revealed that modifications in the molecular structure could enhance herbicidal activity. Notably, a compound with a similar structure achieved 100% inhibition of radicle growth in cucumber seedlings .
Fungicidal Activity
In addition to herbicidal effects, this compound has shown promising fungicidal activity. It was effective against several fungal pathogens, including:
- Cladosporium cucumerinum
- Corynespora cassiicola
- Sclerotinia sclerotiorum
- Erysiphe cichoracearum
- Colletotrichum orbiculare
The in vivo studies demonstrated that these compounds could significantly inhibit fungal growth, suggesting their potential as effective fungicides in agricultural applications .
Potential Therapeutic Applications
Emerging research suggests that this compound may also have therapeutic applications beyond its agricultural uses. Preliminary studies indicate that similar compounds can modulate biological pathways relevant to cancer treatment and other diseases. For instance, some derivatives have been tested for their anti-neoplastic properties and showed promising results in inhibiting tumor cell lines .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Herbicidal Efficacy : A comprehensive study evaluated the herbicidal activity of various phenoxyalkanoic acid derivatives. The findings highlighted that compounds with specific substitutions exhibited enhanced activity against target weeds .
- Fungicidal Effects : Another research effort focused on the fungicidal properties of related compounds against common agricultural pathogens. The results indicated high efficacy rates and low toxicity to non-target organisms .
- Therapeutic Potential : Research into the anti-cancer properties of structurally similar compounds has shown that they can inhibit specific cancer cell lines effectively, suggesting a pathway for developing new therapeutic agents .
Summary of Biological Activities
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
